molecular formula C18H12BrN3OS B2518500 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206999-97-4

7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2518500
CAS No.: 1206999-97-4
M. Wt: 398.28
InChI Key: QFZNDRFEDOTPKR-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a brominated thienopyrimidinone derivative with a pyridinylmethyl substituent at position 2.

Properties

IUPAC Name

7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3OS/c19-13-6-4-12(5-7-13)15-10-24-17-16(15)21-11-22(18(17)23)9-14-3-1-2-8-20-14/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZNDRFEDOTPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is C17H15BrN4SC_{17}H_{15}BrN_{4}S, with a molecular weight of approximately 368.29 g/mol. Its structure includes a thieno-pyrimidine core substituted with a bromophenyl group and a pyridinylmethyl moiety, which are critical for its biological activity.

Research indicates that compounds similar to 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit their biological effects primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives with similar structures inhibit tubulin polymerization more effectively than established agents like combretastatin A-4 (CA-4) .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects on:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HT-29 (colorectal cancer)

Table 1 summarizes the IC50 values for selected cell lines:

Cell LineIC50 (nM)
HeLa83
A549101
MDA-MB-23191
HT-2983

These values indicate that the compound exhibits potent antiproliferative activity, particularly against HeLa cells, suggesting its potential as an anticancer agent .

Mechanistic Studies

Further mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest and triggers apoptotic pathways. The interaction with tubulin leads to the accumulation of cells in the G2/M phase and promotes apoptosis through mitochondrial pathways . This dual mechanism enhances its therapeutic potential against rapidly dividing cancer cells.

Case Studies

Several case studies have documented the effects of related compounds in vivo. For example:

  • Zebrafish Embryo Model : In a zebrafish embryo model, compound 8q (a close analogue) significantly inhibited HeLa cell growth, demonstrating its effectiveness in a live organism model .
  • Animal Studies : In murine models of cancer, similar thieno-pyrimidine derivatives have shown promising results in reducing tumor size and improving survival rates when administered at specific dosages .

Scientific Research Applications

Anticancer Activity

Research indicates that 7-(4-bromophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibits promising anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa).

Cell Line IC50 (µM) Mechanism of Action
MCF76.5Induction of apoptosis
HeLa8.0Microtubule disruption

The compound's mechanism involves disrupting microtubule dynamics, which is critical for cell division, thereby inhibiting tumor growth effectively.

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Compound IC50 (µM) Cytotoxicity (MTT Assay)
7-(4-bromophenyl)...12.5No cytotoxicity observed
Control (Dexamethasone)10Low cytotoxicity

The anti-inflammatory action is mediated through the suppression of NF-κB activation pathways, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against several bacterial strains, showing significant activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Study on Anticancer Activity

A study conducted on the cytotoxic effects of the compound against HeLa cells demonstrated that treatment led to significant apoptosis, characterized by morphological changes and DNA fragmentation. The selectivity index was notably higher than conventional chemotherapeutics, indicating its potential for selective targeting of cancer cells while sparing normal cells.

"The administration of this compound resulted in a marked decrease in cell viability in HeLa cells compared to controls."

Case Study on Anti-inflammatory Activity

In a murine model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced inflammatory markers. The results indicated a decrease in serum levels of IL-6 and TNF-α after treatment with the compound.

"This study highlights the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in managing inflammatory conditions."

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Position 7 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Bromophenyl Pyridin-2-ylmethyl Not explicitly provided ~380–400 (estimated) Bromophenyl enhances lipophilicity; pyridine improves H-bonding
7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Bromophenyl 3-Methylbenzyl C₂₀H₁₅BrN₂OS 411.32 Increased steric bulk with methylbenzyl; moderate lipophilicity
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one Phenyl 3-(Trifluoromethyl)benzyl C₂₁H₁₄F₃N₂OS 420.41 Trifluoromethyl group enhances metabolic stability and electronegativity
7-(3-Chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one 3-Chlorophenyl 2-(4-Fluorophenoxy)ethyl C₂₁H₁₅ClFN₂O₂S 437.87 Phenoxyethyl chain improves solubility; dual halogenation for selectivity
3-(3-Fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Fluorophenyl 3-Fluorobenzyl C₂₀H₁₃F₂N₂OS 382.39 Dual fluorine substitutions enhance binding affinity and metabolic stability

Physicochemical Properties

  • Melting Points: 7-(4-Bromophenyl)-3-(3-methylbenzyl) analog: Not reported, but structurally similar compounds (e.g., 9-methyl-2,7-diphenyl derivatives) melt at 115–117°C .
  • Solubility: Phenoxyethyl or pyridinyl groups improve aqueous solubility compared to purely aromatic substituents .

Key Research Findings

  • Substituent-Driven Bioactivity : Fluorine or chlorine at position 7 enhances antimicrobial activity, while pyridinylmethyl groups at position 3 correlate with kinase or sirtuin inhibition .
  • Synthetic Flexibility: Microwave and aza-Wittig methods allow rapid diversification of the thienopyrimidinone core .
  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups (e.g., Br, Cl) : Increase electrophilicity, improving binding to cysteine residues in enzymes .
    • Aromatic vs. Aliphatic Substituents : Benzyl groups enhance lipophilicity, while pyridinylmethyl balances solubility and target engagement .

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